5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol
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Overview
Description
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is an organic compound characterized by the presence of a chloro, methoxy, and cyano group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol typically involves the reaction of 4-chloro-2-methoxybenzyl alcohol with a cyanating agent under specific conditions. One common method involves the use of sodium cyanide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the cyano group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the compound to form quinones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to form corresponding amines or alcohols.
Substitution: Halogenating agents like chlorine or bromine can introduce halogen atoms into the aromatic ring
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 5-(4-Chloro-2-methoxyphenyl)-2-chlorophenol, while nucleophilic substitution with sodium hydroxide can produce 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyphenol .
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzyl alcohol: Similar in structure but lacks the cyano group.
4-Chloro-2-methoxyphenyl methanol: Another related compound with a hydroxyl group instead of a cyano group
Uniqueness
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is unique due to the presence of both a cyano and a chloro group on the aromatic ring, which imparts distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPZXRUBEBYBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684885 |
Source
|
Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-77-3 |
Source
|
Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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